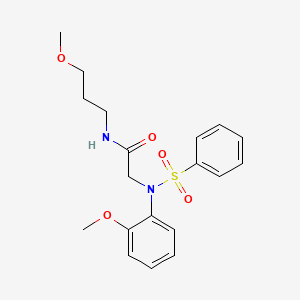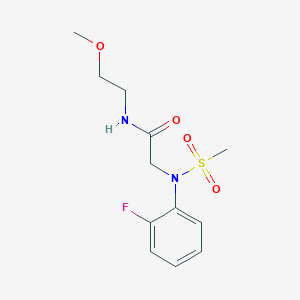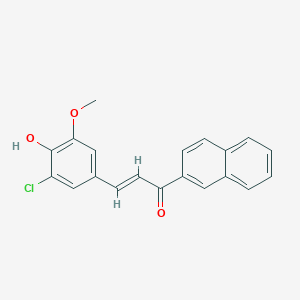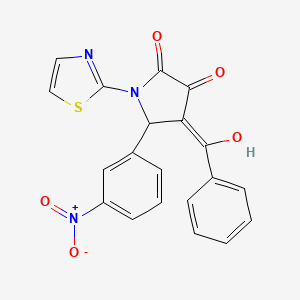
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPMPG, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones. By inhibiting DPP-IV, this compound increases the levels of incretin hormones, which in turn stimulate insulin secretion and reduce blood glucose levels. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on DPP-IV and MMPs, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to reduce oxidative stress and protect against mitochondrial dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high specificity for DPP-IV, which allows for more targeted inhibition of this enzyme compared to other DPP-IV inhibitors. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further study. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential as a therapeutic agent for diabetes, due to its ability to increase insulin secretion and reduce blood glucose levels. Additionally, further research is needed to explore its potential as a neuroprotective agent in models of neurodegenerative disease. Finally, there is potential for the development of new this compound analogs with improved solubility and bioavailability.
Applications De Recherche Scientifique
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of disease. Additionally, this compound has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-14-8-13-20-19(22)15-21(17-11-6-7-12-18(17)26-2)27(23,24)16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQLOVBBTQVTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3919064.png)

![N'-[(3-bromobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B3919069.png)
![1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3919086.png)
![N-(2-methoxyphenyl)-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3919093.png)
![3-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3919101.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919103.png)
![N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919107.png)
![2-(tert-butylthio)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}ethanamine](/img/structure/B3919115.png)

![N-{4-[(2-chloro-5-nitrobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3919135.png)
![N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3919149.png)

